N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships
Researchers have explored the structure-activity relationships (SAR) of various compounds, such as pyrazole derivatives, to identify potent and specific antagonists for receptors like the cannabinoid receptor (CB1). These studies aim to understand how different substituents and structural motifs contribute to the binding affinity and selectivity towards specific receptors, which can inform the design of new therapeutic agents with improved efficacy and safety profiles (Lan et al., 1999).
Neuropharmacology and Eating Disorders
Compounds have been evaluated for their role in modulating neural systems that underlie compulsive behaviors, including eating disorders. For instance, the selective antagonism at orexin receptors (OX1R) has been shown to reduce binge eating in animal models, suggesting a potential pathway for treating compulsive eating behaviors (Piccoli et al., 2012).
Antimicrobial Activity
N-substituted derivatives of certain compounds have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the search for new antibacterial agents capable of combating resistant bacterial strains, highlighting the potential of novel synthetic compounds in addressing global health challenges (Khalid et al., 2016).
Organic Synthesis and Chemical Biology
The development of new synthetic methodologies, such as copper-catalyzed aminooxygenation for the synthesis of isoxazolidines, demonstrates the application of complex organic compounds in facilitating the construction of molecular frameworks with potential therapeutic value. These advancements in organic synthesis provide tools for drug discovery and the exploration of biological systems (Karyakarte et al., 2012).
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-10-14(2-6-18-12)22-7-3-13(4-8-22)11-19-16(23)17(24)20-15-5-9-25-21-15/h2,5-6,9-10,13H,3-4,7-8,11H2,1H3,(H,19,23)(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZARLIGIYDVBDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.